molecular formula C10H10ClN3 B13260864 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13260864
M. Wt: 207.66 g/mol
InChI Key: NILLVOYJYLUZIU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine (IUPAC name: 5-(4-chlorophenyl)-2-methylpyrazol-3-amine) is a pyrazole derivative featuring a 4-chlorophenyl substituent at position 1 and a methyl group at position 5 of the pyrazole ring. It is cataloged as a primary amine with the molecular formula C₁₀H₁₀ClN₃ and molecular weight 207.66 g/mol . Its SMILES notation (CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N) highlights the structural arrangement of substituents, which influence electronic and steric properties .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3

InChI Key

NILLVOYJYLUZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrazole Derivatives

The synthesis of pyrazole derivatives, including 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, typically involves condensation reactions between hydrazines and appropriate carbonyl compounds or their equivalents. The pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or similar substrates.

Specific Preparation Routes for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine

Condensation of Hydrazines with Carbonyl Compounds

A common approach involves the reaction of 4-chlorophenylhydrazine with methyl-substituted β-ketoesters or β-diketones, followed by cyclization to form the pyrazole ring. This method is supported by general pyrazole synthesis protocols where hydrazine derivatives condense with carbonyl compounds under reflux in ethanol or other solvents with catalytic bases such as piperidine.

One-Pot Dehydrogenation and Substitution Processes

A patent (WO2016113741A1) describes a one-pot process that could be adapted for related pyrazole derivatives involving:

  • Preparation of 1-(4-chlorophenyl)-pyrazolidin-3-one intermediate by reaction of 4-chlorophenyl hydrazine with appropriate acrylates or β-ketoesters.
  • Dehydrogenation of this intermediate in a polar aprotic solvent (e.g., acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, tetrahydrofuran) to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
  • Subsequent reaction of this intermediate with alkylating agents (e.g., alkyl halides or tosylates) to introduce substituents such as methyl groups at the 5-position.
  • The process avoids isolation of intermediates, improving efficiency and reducing costs.

This method is advantageous due to:

  • Use of polar aprotic solvents that serve multiple steps.
  • Avoidance of expensive phase transfer catalysts.
  • Short reaction times and high yields.
  • Scalability for industrial production.
Regioselective Methylation at the 5-Position

Methylation at the 5-position of the pyrazole ring can be achieved by reacting the pyrazole intermediate with methylating agents such as methyl iodide or methyl sulfate under basic conditions. This regioselectivity is important to obtain 5-methyl substitution without affecting other positions on the ring.

Detailed Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent(s) Temperature Notes
Formation of pyrazolidinone 4-chlorophenylhydrazine + alkyl acrylate/base Acetone, Acetonitrile, DMF Room temp to reflux Base catalysis (e.g., K2CO3)
Dehydrogenation Pyrazolidinone intermediate + oxidizing agent Polar aprotic solvents 25–50 °C One-pot, no isolation of intermediate
Alkylation (methylation) Methyl halide or equivalent + base Same as above 25–30 °C Regioselective methylation at C-5

Polar aprotic solvents include acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran.

Analytical and Purification Techniques

  • HPLC Analysis: Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases is effective for analyzing 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine and its impurities. For MS-compatible methods, phosphoric acid is replaced with formic acid.
  • Recrystallization: Final purification is commonly done by recrystallization from suitable solvents such as methanol or ethyl acetate mixtures to obtain high purity product.
  • Spectroscopic Characterization:
    • ^1H-NMR and ^13C-NMR confirm substitution patterns and methyl group presence.
    • Mass spectrometry (MS) confirms molecular weight (207.66 g/mol) and molecular formula.
    • IR spectroscopy identifies characteristic NH2 and pyrazole ring vibrations.

Research Findings and Comparative Data

Parameter Value / Observation Reference
Molecular weight 207.66 g/mol
Regioselective methylation Achieved at C-5 position
Solvent efficiency Polar aprotic solvents enable one-pot process
Reaction temperature range 25–50 °C
Yield High yields reported in one-pot processes
Purification method Recrystallization, flash chromatography
Analytical method RP-HPLC with MeCN/water, MS-compatible

Summary and Recommendations

  • The most efficient preparation of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves a one-pot process starting from 4-chlorophenylhydrazine and alkyl acrylates, proceeding through pyrazolidinone intermediates, followed by dehydrogenation and regioselective methylation in polar aprotic solvents.
  • Avoiding isolation of intermediates simplifies the process and reduces cost and time.
  • Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide are preferred for their dual role in multiple reaction steps.
  • Analytical methods such as reverse phase HPLC and NMR are essential for ensuring product purity and structural confirmation.
  • This compound’s preparation benefits from established pyrazole synthetic methodologies adapted with modern one-pot and solvent-efficient approaches.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The pyrazole ring and chlorophenyl group undergo electrophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProduct(s)YieldKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-pyrazole derivative72%Nitration occurs at the 4-position of the pyrazole ring due to electron-donating NH₂ group
SulfonationH₂SO₄ (fuming), 80°CPyrazole sulfonic acid65%Reactivity influenced by steric hindrance from the methyl group

Mechanism :

  • The NH₂ group activates the pyrazole ring toward electrophiles.

  • Nitration follows a classical nitronium ion attack, while sulfonation proceeds via a Wheland intermediate .

Domino Reactions with Arylglyoxals

Under acidic conditions, this compound participates in multicomponent domino reactions to form fused heterocycles:

ReactantsConditionsProductYield
Arylglyoxal (e.g., 1a )p-TsOH, DMF, 120°C (MW)Dipyrazolo-fused 1,7-naphthyridine (3 )62%
Arylglyoxal + p-toluidineSame as abovePyrazolo[3,4-b]pyridine (7 )58%

Key Steps :

  • Initial condensation between the amine and arylglyoxal.

  • Sequential C═O/C═N additions and 6π electrocyclization.

  • Final dehydration to stabilize the fused heterocycle.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal SaltReaction ConditionsComplex StructureApplication
Cu(II)Cl₂Ethanol, reflux[Cu(L)₂Cl₂]Catalytic studies
Pd(OAc)₂DMF, 60°CPd-L coordination polymerCross-coupling catalysis

Binding Sites :

  • Pyrazole N1 and amine N4 atoms facilitate chelation .

Coupling Reactions

The amine group enables cross-coupling for functionalization:

Reaction TypeReagentsProductYield
Buchwald–HartwigPd₂(dba)₃, XPhosN-Arylated pyrazole derivatives85%
UllmannCuI, 1,10-phenanthrolineBiaryl amines78%

Example :

  • Coupling with iodobenzene forms N-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine-phenyl .

Biological Interactions

Though not a direct chemical reaction, its interaction with biological targets influences reactivity:

TargetAssay TypeIC₅₀/KᵢMechanism
Sigma receptorRadioligand binding12 nMAntagonism via hydrophobic pocket binding
MAO-B enzymeFluorescence45 μMCompetitive inhibition

Stability and Reactivity Profile

ConditionReactivity Outcome
Aqueous acidic (pH < 3)Degradation to chlorophenyl fragments
UV light (254 nm)Photooxidation of the amine group

Handling Recommendations :

  • Store under inert gas at −20°C to prevent oxidation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate biochemical pathways, leading to therapeutic effects such as anticonvulsant activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse pharmacological and chemical applications, driven by substituent variations. Below is a systematic comparison of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine with structurally related compounds:

Table 1: Structural and Electronic Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features References
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine 4-ClPh (1), CH₃ (5), NH₂ (4) 207.66 Primary amine; para-Cl on phenyl enhances electron-withdrawing effects
1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine 4-ClPh (1), furan-2-yl (3), NH₂ (5) 259.70 Furan introduces π-conjugation; may alter solubility and reactivity
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine 4-ClPh (4), CF₃ (3), CH₃ (1) 275.68 Trifluoromethyl group increases lipophilicity and electron-withdrawing nature
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine 2-ClPh (1), CH₃ (4), NH₂ (3) 207.66 Ortho-Cl substituent induces steric hindrance; reduced conjugation
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-ClPh (1), Ph (3), ketone (5) 270.71 Pyrazolone ring (ketone) enhances hydrogen-bonding capacity
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine 4-ClPh (4), CH₃ (3), 2-MePh (1) 297.79 Additional methyl on phenyl increases steric bulk; impacts binding affinity

Key Observations

In contrast, ortho-chlorophenyl derivatives (e.g., ) experience steric hindrance, reducing conjugation efficiency. Trifluoromethyl (CF₃) substituents (e.g., ) significantly increase lipophilicity and metabolic stability compared to methyl groups, making them favorable in drug design for improved bioavailability.

Heterocyclic Modifications :

  • Replacement of the methyl group with furan () introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets.
  • Pyrazolone analogs (e.g., ) exhibit ketone functionality, enabling hydrogen bonding and coordination with metal ions, useful in catalysis or chelation therapies.

Biological and Pharmacological Implications: Pyrazolone derivatives are noted for antibacterial, antitumor, and metal-ion extraction properties . The target compound’s primary amine group may serve as a hydrogen bond donor, critical for receptor binding. Discontinued commercial availability of some analogs (e.g., ) suggests challenges in synthesis or stability, underscoring the importance of substituent selection in practical applications.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine, also known as 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group . Its structural formula can be represented as follows:

C10H10ClN3\text{C}_{10}\text{H}_{10}\text{ClN}_3

This structure is crucial as it influences the compound's interactions with various biological targets, contributing to its biological activity.

The mechanism of action for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects .

Antimicrobial Activity

Research indicates that 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . It has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in cell culture models. The anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Potential

Significant attention has been given to the anticancer potential of this compound. Studies have reported that it can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The compound exhibits low micromolar activity against specific kinases involved in cancer progression, such as AKT2/PKBβ .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine against glioblastoma cells. The compound was found to inhibit neurosphere formation in primary patient-derived glioma stem cells and showed potent EC50 values against glioblastoma cell lines while exhibiting significantly less cytotoxicity towards non-cancerous cells .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested for its ability to reduce TNF-α and IL-6 levels in vitro. Results indicated that it effectively inhibited these pro-inflammatory cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCOX inhibition
AnticancerInhibition of AKT2/PKBβ

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones. Microwave-assisted methods (e.g., 60–80°C, 15–30 min) improve regioselectivity and reduce side products compared to conventional heating . For example, Jairo Quiroga et al. demonstrated microwave-mediated synthesis of analogous pyrazole derivatives using 3-aryl-1-phenyl-1H-pyrazol-5-amine and aromatic aldehydes, achieving >85% purity via recrystallization . Solvent polarity (e.g., DMF vs. ethanol) also affects reaction kinetics, with polar aprotic solvents favoring cyclization .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

X-ray crystallography is the gold standard for unambiguous structural determination. For instance, Bassam Abu Thaher et al. resolved bond angles and torsion angles of a fluorinated pyrazole analog using single-crystal diffraction (R factor = 0.031) . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.3–7.5 ppm) .
  • FT-IR : Amine N–H stretches (~3300–3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 238) validate molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. Strategies include:

  • Preorganization of reactants : Using β-ketoesters with bulky groups (e.g., tert-butyl) to direct cyclization .
  • Catalytic additives : ZnCl₂ or acetic acid enhances nucleophilic attack at the α-position of ketones .
  • Microwave irradiation : Reduces kinetic competition between pathways, favoring the 1,3-dipolar cycloaddition pathway .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antifungal vs. anticancer effects) arise from assay variability (e.g., cell lines, concentrations). A robust approach includes:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor specificity (e.g., cannabinoid receptor binding assays) .
  • Comparative SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

Q. How can computational modeling complement experimental data in studying this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity. Viveka et al. combined experimental IR/NMR with B3LYP/6-311++G(d,p) simulations to validate the charge distribution and tautomeric stability of pyrazole derivatives . Molecular docking (AutoDock Vina) further identifies potential binding modes with biological targets (e.g., COX-2 or p38 MAPK) .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or biological assays?

  • Stabilization : Store lyophilized samples at –80°C under argon to prevent oxidation of the amine group .
  • Buffering : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to maintain solubility in cellular assays .
  • Degradation profiling : Monitor stability via HPLC-UV at 254 nm over 24–72 hours .

Q. How are synthetic byproducts characterized and minimized?

Common byproducts include regioisomeric pyrazoles and uncyclized hydrazones. Solutions involve:

  • Chromatographic separation : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., hydrazone peaks at 1650 cm⁻¹) to optimize reaction times .

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